methanone](/img/structure/B5810125.png)
[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl](3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound pertains to a class of organic molecules featuring a pyrazole moiety combined with substituted phenyl groups. Such compounds are of interest due to their potential for various chemical and biological activities. While direct studies on this specific compound are limited, related derivatives have been synthesized and evaluated, providing insight into the structural and functional characteristics pertinent to this type of compound.
Synthesis Analysis
Synthesis approaches for pyrazole derivatives typically involve the reaction of corresponding chalcones with hydrazine derivatives. For example, compounds with similar structures have been synthesized by condensation reactions, indicating a possible pathway for the synthesis of the targeted compound as well. These methods are significant for their efficiency and the variety of derivatives they can produce (Cao et al., 2010; Ali et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. These structures often reveal significant details about the spatial arrangement and bond lengths, critical for understanding the compound's chemical behavior and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole compounds are known for their versatile chemical reactions, including cycloadditions, nucleophilic substitutions, and more. These reactions are often influenced by the substituents on the pyrazole ring and the surrounding phenyl groups, which can alter the electron density and reactivity of the molecule (Alizadeh et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, can be significantly influenced by the nature of the substituents. These properties are essential for determining the compound's applicability in different physical and chemical contexts.
Chemical Properties Analysis
Chemically, pyrazole derivatives exhibit a range of properties from basic to acidic, depending on the substituents' nature. Their chemical stability, reactivity towards different reagents, and interaction with metals can define their potential applications in catalysis, synthesis, and possibly as ligands in metal complexes.
Propiedades
IUPAC Name |
[5-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)18(22)15-10-19-20-17(15)14-7-6-12(2)9-16(14)21/h3-10,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNXLVOTBATGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(NN=C2)C3=C(C=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

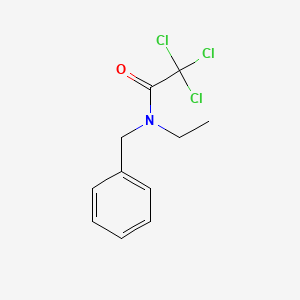
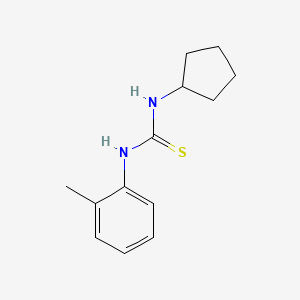


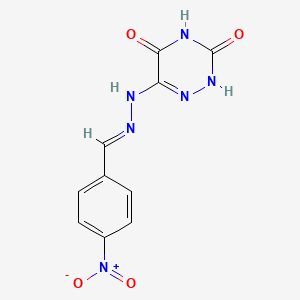
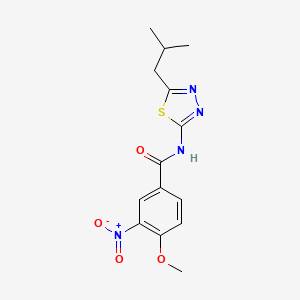

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
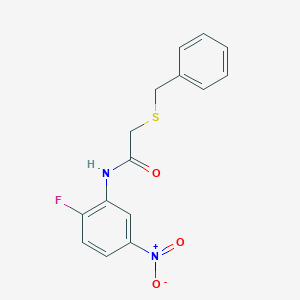
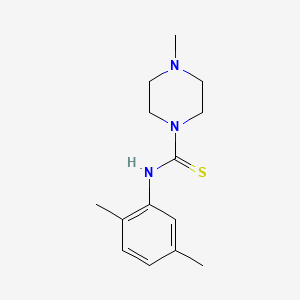
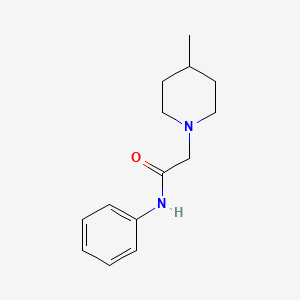
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)